molecular formula C20H18N4O2S B2853111 7-(3-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242914-46-0

7-(3-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2853111
CAS No.: 1242914-46-0
M. Wt: 378.45
InChI Key: HTKSJOHANSOUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one ( 1242914-46-0) is a chemical compound with the molecular formula C20H18N4O2S and a molecular weight of 378.45 g/mol . This complex heterocyclic compound features a triazolopyrazine core structure, a class of organic compounds known for consisting of a triazole ring fused with a pyrazine ring . The specific structure includes a 3-methoxyphenyl substitution at the 7-position and a (4-methylbenzyl)sulfanyl group at the 3-position of the triazolopyrazin-8-one scaffold . Computed properties indicate this molecule has a topological polar surface area of approximately 85.6 Ų and an XLogP3 value of 3.3, suggesting potential for cell membrane permeability . While the specific biological activity and mechanism of action for this exact molecule are areas for ongoing research, compounds within the triazolopyrazine and related triazolothiadiazine families have demonstrated significant research value in medicinal chemistry. Notably, structurally related molecules have been investigated as novel tubulin inhibitors, which can disrupt microtubule dynamics during cell division, leading to G2/M cell cycle arrest and the induction of apoptosis in certain cancer cell lines . This makes the triazolopyrazine core a scaffold of interest in early-stage anticancer research . The product is offered in various quantities for research applications and is intended for use in laboratory research only . It is not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate safety procedures in a controlled laboratory setting.

Properties

IUPAC Name

7-(3-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-6-8-15(9-7-14)13-27-20-22-21-18-19(25)23(10-11-24(18)20)16-4-3-5-17(12-16)26-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKSJOHANSOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one , with the CAS number 1242914-46-0 , is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O2S
  • Molecular Weight : 378.45 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring fused with a pyrazinone structure and contains methoxy and methyl groups that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Research indicates that triazole derivatives can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, compounds have been shown to induce cytotoxicity in various cancer cell lines by inhibiting microtubule polymerization during cell division .
  • Case Study : A related compound demonstrated an IC50 value of approximately 0.12 µM against HeLa cells (cervical carcinoma) and 0.11 µM against SGC-7901 cells (gastric cancer), showcasing significant antiproliferative activity .
CompoundCell LineIC50 (µM)
XSD-7HeLa0.12
XSD-7SGC-79010.11

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The presence of sulfur in the structure may enhance these effects:

  • Mechanism : Triazoles can exhibit antibacterial and antifungal activities through various mechanisms including inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Other Biological Activities

In addition to anticancer and antimicrobial properties, triazole compounds have been reported to possess:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The ability to scavenge free radicals has been attributed to certain structural features common in triazole derivatives.

Research Findings and Implications

The exploration of this compound is still in preliminary stages; however, existing literature on related compounds provides a promising outlook for its potential applications in pharmacology.

Comparison with Similar Compounds

Substituent Effects on Activity and Properties

  • Sulfanyl groups (e.g., 2-ethylphenylsulfanyl in ) may confer redox-modulating properties or influence receptor binding via sulfur-mediated interactions .
  • Position 7 Modifications :
    • The 3-methoxyphenyl group provides electron-donating effects, stabilizing the heterocyclic core and modulating electronic interactions with biological targets. In contrast, fluorophenyl groups () introduce electron-withdrawing effects, altering binding affinity .
    • Benzyl or cyclopropyl substituents () may reduce metabolic degradation compared to bulkier groups .

Pharmacological Profile Comparisons

  • Cytotoxicity: The target compound’s 3-methoxyphenyl group may enhance cytotoxic effects compared to non-methoxy analogs (e.g., ’s {5}{1-16}), as methoxy groups are known to stabilize DNA intercalation .

Q & A

Q. What are the optimized synthetic routes for 7-(3-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one?

The compound is synthesized via cyclization of N1-aryl-3-hydrazinopyrazin-2-one with activated carboxylic acid derivatives. A validated method involves:

  • Reacting 15 mmol of the acid with carbonyldiimidazole (15 mmol) in anhydrous DMFA at 100°C for 1 hour.
  • Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one (10 mmol) and refluxing for 24 hours.
  • Purifying via recrystallization from DMFA/i-propanol (1:2 ratio) . Key considerations: Use anhydrous conditions to avoid side reactions, and monitor reaction progress via TLC.

Q. How can structural characterization be performed for this compound?

  • NMR Spectroscopy : Analyze proton environments (e.g., 1H-NMR in DMSO-d6 detects aromatic protons at δ 7.35–8.08 ppm and methoxy groups at δ 3.66–3.80 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1697–1716 cm⁻¹ and sulfanyl (C-S) bonds at 1649 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., for analogs, space group P-1 with Z = 2) .

Q. What purification methods are recommended to achieve >95% purity?

  • Recrystallization : Use DMFA/i-propanol mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) for polar byproducts .

Advanced Research Questions

Q. What methodologies evaluate the biological activity of this compound?

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive binding assays (IC50 determination) .
  • Antimicrobial Testing : Perform broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methoxy Group Position : Analogs with 3-methoxyphenyl show enhanced kinase inhibition vs. 4-methoxy derivatives due to steric and electronic effects .
  • Sulfanyl Linker Replacement : Substituting sulfanyl with carbonyl reduces bioavailability (logP increases from 2.1 to 3.5) .
  • Aromatic Substituents : 4-Methylbenzyl groups improve metabolic stability compared to chlorophenyl analogs (t1/2 > 6 hours in liver microsomes) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify target binding poses across studies .

Q. What strategies elucidate the compound’s mechanism of action?

  • Proteomics : Apply SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase Profiling : Use PamStation®12 platforms to screen 140+ kinases and identify off-target effects .
  • Gene Knockdown : Combine siRNA targeting predicted pathways (e.g., PI3K/AKT) with viability assays to confirm mechanistic links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.